N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
N-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a small-molecule compound featuring a pyrimidin-2-amine core linked to an azetidine ring substituted with a 3-(dimethylamino)benzoyl group. The dimethylamino group at the benzoyl moiety may contribute to solubility and electronic interactions with biological targets, such as kinases or receptors .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)15(22)21-10-13(11-21)19-16-17-7-4-8-18-16/h3-9,13H,10-11H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMLTRHGKHGQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring followed by the introduction of the dimethylamino and pyrimidinyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to act as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azetidine vs. Pyrrolidine/Piperidine Derivatives
- N-(4–(3-(Dimethylamino)pyrrolidin-1-yl)-3-methoxyphenyl)-7–(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (18) (): Replaces azetidine with a 5-membered pyrrolidine ring. Higher molecular weight (563.66 g/mol) due to trifluoromethyl and methoxy substituents. Demonstrated 19% yield in synthesis, suggesting moderate reactivity .
- 4-(1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl)-N-(3,5-dimethylphenyl)pyrimidin-2-amine (): Incorporates a piperidine ring, increasing steric bulk. Molecular weight: 563.66 g/mol.
Substituent Effects on the Benzoyl Group
- BG15810 (N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine) (): Replaces dimethylamino with a benzyloxy group. Higher molecular weight (360.41 g/mol vs. ~330–350 g/mol for the target compound). Benzyloxy’s hydrophobicity may reduce aqueous solubility compared to dimethylamino .
- 4-(3-(Dimethylamino)azetidin-1-yl)pyrimidin-2-amine Fumarate (14i) (): Lacks the benzoyl group, simplifying the structure. Fumarate salt improves solubility (228.3–228.6°C melting point). Base-to-fumaric-acid ratio 1:1.15, critical for formulation .
Biological Activity
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The compound consists of an azetidine ring linked to a pyrimidine moiety and a dimethylaminobenzoyl group, which enhances its pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly Bruton's tyrosine kinase (BTK). By inhibiting BTK, the compound can modulate signaling pathways involved in immune responses and cell proliferation, making it a candidate for treating various autoimmune diseases and cancers.
1. Inhibition of Kinases
- Bruton's Tyrosine Kinase (BTK) : The compound has been shown to effectively inhibit BTK activity. This inhibition leads to reduced B-cell receptor signaling, which is crucial in the pathogenesis of diseases like rheumatoid arthritis and certain leukemias.
2. Antiproliferative Effects
- Studies indicate that this compound exhibits significant antiproliferative effects on various cancer cell lines. This property is attributed to its ability to induce apoptosis in malignant cells.
3. Anti-inflammatory Properties
- The compound's mechanism also includes anti-inflammatory effects, evidenced by reduced levels of pro-inflammatory cytokines in treated animal models. This suggests potential applications in inflammatory diseases.
Table 1: Summary of Biological Activity
Case Study: Efficacy in Rheumatoid Arthritis
In a preclinical study involving animal models of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and inflammation markers. The study demonstrated that the compound effectively modulated immune responses associated with the disease, showcasing its potential as a therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine?
Answer:
The synthesis typically involves sequential coupling of azetidine, pyrimidine, and dimethylamino-benzoyl moieties. Key steps include:
- Azetidine ring formation : Cyclization of 1,3-dihalopropanes with amines under basic conditions .
- Benzoylation : Reaction of the azetidine intermediate with 3-(dimethylamino)benzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF .
- Pyrimidine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the pyrimidin-2-amine group .
Reaction conditions (temperature: 60–80°C; inert atmosphere) and purification (HPLC, column chromatography) are critical for achieving >90% purity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural confirmation : Use 1H/13C NMR to verify substituent positions and stereochemistry. For example, the dimethylamino group shows a singlet at δ ~2.9 ppm in 1H NMR .
- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Crystallography : X-ray diffraction (if crystallizable) to resolve spatial arrangements of the azetidine and pyrimidine rings .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- Catalyst tuning : For pyrimidine coupling, Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency compared to traditional Pd(PPh₃)₄ .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during benzoylation .
- Yield tracking : Use LC-MS to monitor intermediates in real time and adjust stoichiometry .
Advanced: How do structural modifications influence biological activity?
Answer:
- Azetidine substitution : Replacing the dimethylamino group with a nitro or methoxy group alters electron density, affecting target binding (e.g., kinase inhibition) .
- Pyrimidine ring variation : Switching from pyrimidin-2-amine to pyrimidin-4-amine reduces IC₅₀ against EGFR by 50%, as shown in analogous compounds .
- Bioisosteric replacements : Substituting the benzoyl group with a thiophene-carbonyl moiety improves metabolic stability in hepatic microsomal assays .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Control experiments : Test for off-target effects using kinase profiling panels (e.g., DiscoverX) .
- Data normalization : Use Z-factor analysis to account for variability in high-throughput screens .
Advanced: What strategies address discrepancies in spectroscopic data during characterization?
Answer:
- Dynamic NMR : Resolve rotational isomers (e.g., hindered rotation of the benzoyl group) by variable-temperature NMR .
- Isotopic labeling : Incorporate ¹⁵N into the pyrimidine ring to simplify splitting patterns in 2D NMR .
- Cross-validation : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian or ADF) .
Advanced: What mechanistic studies are recommended to elucidate its pharmacological targets?
Answer:
- Pull-down assays : Use biotinylated analogs of the compound to isolate protein targets from cell lysates .
- Molecular docking : Simulate binding to candidate targets (e.g., PARP-1 or CDK2) using AutoDock Vina .
- Kinetic analysis : Measure inhibition constants (Kᵢ) via surface plasmon resonance (SPR) for real-time binding kinetics .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
- pH profiling : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS .
- Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., dimethylamino group oxidation) .
- Thermal analysis : Use DSC/TGA to determine melting points and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
